MST-312

Overview

Description

MST-312 is a synthetic derivative of epigallocatechin gallate, a major catechin found in green tea. It is primarily known for its role as a telomerase inhibitor, which has significant implications in cancer research and therapy. Telomerase is an enzyme that maintains the length of telomeres, the protective caps at the ends of chromosomes, which are crucial for cellular replication and longevity. This compound has been shown to inhibit telomerase activity, leading to telomere shortening and subsequent cellular senescence or apoptosis, particularly in cancer cells .

Mechanism of Action

Target of Action

Telomerase Inhibitor IX, also known as MST-312, primarily targets the enzyme telomerase . Telomerase is a ribonucleoprotein that adds a species-dependent telomere repeat sequence to the 3’ end of telomeres . This enzyme plays a crucial role in maintaining the length of telomeres, which are specialized structures at the tips of eukaryotic linear chromosomes .

Mode of Action

This compound acts as a potent, reversible inhibitor of telomerase activity . It is selective for telomerase over DNA polymerase when used at concentrations up to 3 μM . This compound interacts with the guanine quartet via π-stacking and potently stabilizes G-quadruplexes (G4s), higher-order structures formed by guanine-rich sequences of nucleic acids . Because G4 stabilization at the telomeric repeat inhibits the telomere-synthesizing enzyme telomerase, this compound was originally identified as a telomerase inhibitor .

Biochemical Pathways

This compound affects the biochemical pathway related to telomere maintenance. By inhibiting telomerase, this compound induces gradual shortening of telomeres . This leads to growth arrest in cancer cells . Additionally, this compound has been reported to suppress the transcription and translation of G4-containing genes .

Pharmacokinetics

It’s known that this compound exhibits high chemical stability . More research would be needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound and their impact on its bioavailability.

Result of Action

The primary result of this compound’s action is the inhibition of cell growth via telomere shortening . In U937 cells, for example, this compound has been reported to result in telomere shortening and growth arrest . Additionally, higher doses of this compound can trigger prompt replication stress and DNA damage responses, resulting in acute cell death .

Action Environment

It’s known that this compound is a chemically modified derivative of green tea epigallocatechin gallate (egcg), suggesting that its stability and efficacy might be influenced by factors such as ph and temperature

Biochemical Analysis

Biochemical Properties

Telomerase Inhibitor IX functions as a potent inhibitor of telomerase activity, with an IC50 value of 670 nM in TRAP lysate prepared from U937 cells By binding to these components, Telomerase Inhibitor IX effectively inhibits the enzyme’s activity, preventing the elongation of telomeres and leading to progressive telomere shortening in cancer cells .

Cellular Effects

Telomerase Inhibitor IX exerts significant effects on various types of cells, particularly cancer cells. The compound inhibits cell proliferation and induces apoptosis in telomerase-positive cancer cells . It also affects cell signaling pathways, gene expression, and cellular metabolism. For instance, Telomerase Inhibitor IX has been shown to downregulate the expression of genes associated with cell proliferation and survival, while upregulating genes involved in apoptosis . Additionally, the compound influences cellular metabolism by disrupting the balance of metabolic pathways that rely on telomerase activity .

Molecular Mechanism

The molecular mechanism of Telomerase Inhibitor IX involves its binding interactions with the catalytic subunit hTERT and the RNA component hTR of telomerase. By binding to these components, the compound inhibits the enzyme’s activity, leading to telomere shortening and subsequent cellular senescence or apoptosis . Telomerase Inhibitor IX also affects the shelterin protein complex, which organizes telomeric DNA into a protective T-loop structure. Disruption of this complex by the inhibitor leads to the exposure of telomeric DNA, triggering DNA damage responses and further promoting cell death .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Telomerase Inhibitor IX have been observed to change over time. The compound exhibits stability and maintains its inhibitory effects on telomerase activity for extended periods . Long-term studies have shown that continuous exposure to Telomerase Inhibitor IX leads to progressive telomere shortening and eventual cell death in telomerase-positive cancer cells . Additionally, the compound’s stability and degradation profile have been studied, indicating that it remains effective over prolonged periods in both in vitro and in vivo settings .

Dosage Effects in Animal Models

In animal models, the effects of Telomerase Inhibitor IX vary with different dosages. Studies have shown that lower doses of the compound effectively inhibit telomerase activity and induce apoptosis in cancer cells without causing significant toxicity to normal cells . Higher doses of Telomerase Inhibitor IX can lead to adverse effects, including toxicity and damage to normal tissues . Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic effects without causing harm to the organism .

Metabolic Pathways

Telomerase Inhibitor IX is involved in various metabolic pathways, particularly those related to telomere maintenance and cellular aging. The compound interacts with enzymes and cofactors involved in telomere elongation and maintenance, disrupting these processes and leading to telomere shortening . Additionally, Telomerase Inhibitor IX affects metabolic flux and metabolite levels by altering the balance of pathways that rely on telomerase activity . This disruption of metabolic pathways contributes to the compound’s anti-cancer effects .

Transport and Distribution

Within cells and tissues, Telomerase Inhibitor IX is transported and distributed through interactions with transporters and binding proteins . The compound’s cell-permeable nature allows it to effectively enter cells and reach its target sites. Once inside the cell, Telomerase Inhibitor IX interacts with specific binding proteins that facilitate its localization to the nucleus, where telomerase is active . This targeted distribution ensures that the compound exerts its inhibitory effects on telomerase activity within the appropriate cellular compartments .

Subcellular Localization

Telomerase Inhibitor IX exhibits specific subcellular localization, primarily targeting the nucleus where telomerase is active . The compound’s interactions with targeting signals and post-translational modifications direct it to the nucleus, allowing it to effectively inhibit telomerase activity at its site of action . Additionally, Telomerase Inhibitor IX may localize to other subcellular compartments, such as Cajal bodies, where telomerase components are assembled and processed . This precise localization enhances the compound’s efficacy in inhibiting telomerase activity and promoting cancer cell death .

Preparation Methods

Synthetic Routes and Reaction Conditions

MST-312 is synthesized through a series of chemical reactions starting from epigallocatechin gallate. The synthetic route involves the modification of the catechin structure to enhance its telomerase inhibitory activity. The specific reaction conditions, including solvents, catalysts, and temperatures, are optimized to achieve high yield and purity of this compound .

Industrial Production Methods

While detailed industrial production methods for this compound are not extensively documented, the process likely involves large-scale synthesis using similar reaction conditions as in laboratory settings. The production process would include steps for purification and quality control to ensure the compound meets the required standards for research and therapeutic applications .

Chemical Reactions Analysis

Types of Reactions

MST-312 primarily undergoes reactions related to its role as a telomerase inhibitor. These include:

Inhibition of Telomerase Activity: This compound binds to the telomerase enzyme, preventing it from adding telomeric repeats to the ends of chromosomes.

Induction of DNA Damage: This compound can induce DNA damage at telomeres, leading to cellular senescence or apoptosis.

Common Reagents and Conditions

The reactions involving this compound typically occur under physiological conditions, such as those found within cellular environments. Common reagents include buffers and solvents that maintain the stability and activity of this compound during experiments .

Major Products Formed

The primary outcome of this compound’s reactions is the inhibition of telomerase activity, leading to telomere shortening and cellular senescence or apoptosis. This effect is particularly significant in cancer cells, where telomerase activity is often upregulated .

Scientific Research Applications

MST-312 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Cancer Research: This compound is extensively studied for its potential as a chemotherapeutic agent due to its ability to inhibit telomerase activity in cancer cells

Cellular Aging: Research on this compound contributes to understanding the mechanisms of cellular aging and the role of telomeres in cellular senescence.

Drug Development: This compound serves as a lead compound for the development of new telomerase inhibitors with improved efficacy and safety profiles.

Biological Studies: This compound is used in studies investigating the role of telomerase and telomeres in various biological processes and diseases.

Comparison with Similar Compounds

MST-312 is compared with other telomerase inhibitors, such as:

Epigallocatechin Gallate: The parent compound of this compound, which also inhibits telomerase but with lower potency.

Imetelstat (GRN163L): A lipid-conjugated oligonucleotide that directly targets the RNA component of telomerase.

Telomestatin: A natural macrocyclic compound that stabilizes G-quadruplex structures in telomeres, inhibiting telomerase activity.

This compound is unique in its dual inhibition of telomerase and DNA topoisomerase II at acute toxic doses, making it a potent anticancer agent .

Biological Activity

MST-312 is a synthetic telomerase inhibitor derived from epigallocatechin gallate (EGCG), a compound found in green tea. This compound has garnered attention for its potential therapeutic applications, particularly in cancer treatment, due to its ability to inhibit telomerase activity and induce cellular apoptosis. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy in different cancer types, and potential synergistic effects with other compounds.

This compound primarily functions by inhibiting telomerase, an enzyme that adds telomere repeats to the ends of chromosomes, thereby allowing cancer cells to replicate indefinitely. The inhibition of telomerase leads to telomere shortening, triggering DNA damage responses and ultimately resulting in cell cycle arrest and apoptosis.

- Telomerase Inhibition : Studies have shown that this compound can reduce telomerase activity by over 97% at concentrations as low as 20 μM . This inhibition is crucial as it disrupts the replicative immortality characteristic of cancer cells.

- Induction of DNA Damage : this compound has been observed to induce DNA damage specifically at telomeres, evidenced by increased levels of DNA damage markers such as γH2AX and phosphorylated ATM kinase . This suggests that this compound not only inhibits telomerase but also exacerbates telomere dysfunction.

Efficacy in Cancer Treatment

This compound has demonstrated significant anti-cancer activity across various cell lines and cancer types. The following table summarizes key findings from various studies regarding its efficacy:

Case Studies

- Ovarian Cancer Synergy : A study demonstrated that the combination of this compound with quercetin significantly enhanced apoptosis and reduced colony formation in ovarian cancer cells compared to either agent alone. The combination index ranged from 0.2 to 0.7, indicating strong synergy .

- Long-term Effects in Lung Cancer : Research on lung cancer cells treated with this compound for 12 weeks revealed morphological changes and reduced clonogenic potential, suggesting that prolonged exposure can lead to resistance mechanisms despite initial efficacy .

- Breast Cancer Response : In breast cancer cell lines, this compound treatment resulted in significant reductions in telomerase activity and induced DNA damage, particularly in MDA-MB-231 cells. The combination with PARP inhibitors further enhanced the growth reduction effect .

Properties

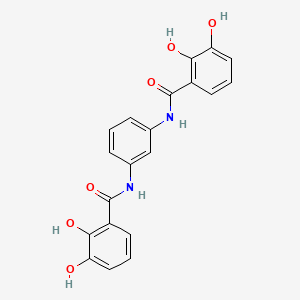

IUPAC Name |

N-[3-[(2,3-dihydroxybenzoyl)amino]phenyl]-2,3-dihydroxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O6/c23-15-8-2-6-13(17(15)25)19(27)21-11-4-1-5-12(10-11)22-20(28)14-7-3-9-16(24)18(14)26/h1-10,23-26H,(H,21,27)(H,22,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIQUEZGHEJGPJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=O)C2=C(C(=CC=C2)O)O)NC(=O)C3=C(C(=CC=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90439103 | |

| Record name | Telomerase Inhibitor IX | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90439103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

368449-04-1 | |

| Record name | Telomerase Inhibitor IX | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90439103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N'-1,3-Phenylenebis-[2,3-dihydroxy-benzamide] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.